molecular formula C16H17N3O2S B2777712 (Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide CAS No. 1385618-88-1

(Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2777712
CAS No.: 1385618-88-1
M. Wt: 315.39
InChI Key: KVHLNIBJTGQUAJ-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
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Biological Activity

(Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide is a compound of significant interest due to its diverse biological activities. This article reviews available literature on its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

The compound has the following characteristics:

  • Molecular Formula : C16H17N3O2S
  • Molecular Weight : 315.39 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thiazole and furan derivatives. Key steps include:

  • Formation of the thiazole ring.
  • Introduction of the cyano group.
  • Coupling with the furan moiety.

Common reagents used in these reactions include thionyl chloride and various catalysts to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The thiazole moiety has been shown to enhance cytotoxic activity against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated an IC50 value of less than 10 µM against A549 human lung adenocarcinoma cells, indicating strong anticancer activity .

Antimicrobial Activity

Studies have also explored the antimicrobial properties of compounds containing thiazole rings. The presence of the furan and cyano groups may contribute to enhanced activity against bacterial strains:

  • Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 50 µg/mL.
  • Escherichia coli : Showed moderate sensitivity with an MIC of 100 µg/mL .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors that are crucial for cancer cell proliferation.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of signaling pathways .

Study 1: Anticancer Efficacy in vitro

In a controlled study, this compound was tested against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)<10Apoptosis induction
MCF7 (Breast Cancer)15Cell cycle arrest
HeLa (Cervical Cancer)12Enzyme inhibition

This study confirmed the compound's potential as an anticancer agent through its ability to induce apoptosis and inhibit cell proliferation .

Study 2: Antimicrobial Activity Assessment

A separate investigation assessed the antimicrobial efficacy against various pathogens:

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus50Significant inhibition
Escherichia coli100Moderate sensitivity

These findings suggest that the compound possesses notable antimicrobial properties, which could be further explored for therapeutic applications in infectious diseases .

Properties

IUPAC Name

(Z)-2-cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-3-14-11(2)22-15(19-14)6-7-18-16(20)12(10-17)9-13-5-4-8-21-13/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,20)/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHLNIBJTGQUAJ-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)CCNC(=O)C(=CC2=CC=CO2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(SC(=N1)CCNC(=O)/C(=C\C2=CC=CO2)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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